![molecular formula C17H21N3O3 B2487266 2-Oxo-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]piperidine-3-carboxamide CAS No. 2201687-53-6](/img/structure/B2487266.png)
2-Oxo-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]piperidine-3-carboxamide
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Overview
Description
2-Oxo-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]piperidine-3-carboxamide is a chemical compound that belongs to the family of piperidine derivatives. It has shown promising results in scientific research for its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-Oxo-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]piperidine-3-carboxamide is not fully understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Oxo-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]piperidine-3-carboxamide in lab experiments is its potential as a novel therapeutic agent. It has shown promising results in various studies and may have applications in cancer research, inflammation, and neurodegenerative diseases. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for research on 2-Oxo-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]piperidine-3-carboxamide. One direction is to further study its mechanism of action to better understand how it works and how it can be optimized for therapeutic use. Another direction is to study its potential applications in other fields, such as infectious diseases and metabolic disorders. Additionally, further studies are needed to determine its safety and efficacy in human clinical trials.
Synthesis Methods
The synthesis of 2-Oxo-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]piperidine-3-carboxamide involves the reaction of piperidine-3-carboxylic acid with prop-2-enoyl chloride to form the prop-2-enoyl derivative. This derivative is then reacted with N-(2-aminoethyl)aniline to form the desired compound.
Scientific Research Applications
2-Oxo-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]piperidine-3-carboxamide has been studied for its potential applications in various fields. It has shown promising results in cancer research, where it has been found to inhibit the growth of cancer cells. It has also shown potential as an anti-inflammatory agent and has been studied for its effects on the immune system. Additionally, it has been studied for its potential use in treating neurodegenerative diseases.
properties
IUPAC Name |
2-oxo-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-2-15(21)18-10-11-19-16(22)14-9-6-12-20(17(14)23)13-7-4-3-5-8-13/h2-5,7-8,14H,1,6,9-12H2,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDVQZPHSASOEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCNC(=O)C1CCCN(C1=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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